(+)-4-(3-Piperidinyl)-1H-indole
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Overview
Description
(+)-4-(3-Piperidinyl)-1H-indole is a compound that features both an indole and a piperidine moiety. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . Piperidines, on the other hand, are essential synthetic fragments for designing drugs and are widely used in the pharmaceutical industry .
Preparation Methods
The synthesis of (+)-4-(3-Piperidinyl)-1H-indole involves several steps. One common method includes the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid . Industrial production methods often involve the use of cobalt, ruthenium, or nickel-based nanocatalysts for hydrogenation .
Chemical Reactions Analysis
(+)-4-(3-Piperidinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or nickel catalysts.
Substitution: Electrophilic substitution reactions using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(+)-4-(3-Piperidinyl)-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Plays a role in studying cell biology and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (+)-4-(3-Piperidinyl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to inhibit various enzymes and receptors, affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(+)-4-(3-Piperidinyl)-1H-indole can be compared with other similar compounds, such as:
3-Piperidinyl Pyridine Derivatives: These compounds are highly potent and selective inhibitors of cholesterol 24-hydroxylase.
3-Piperidin-4-yl-1H-indoles: These compounds have been synthesized for their anti-parasitic activity.
The uniqueness of this compound lies in its specific combination of indole and piperidine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
87584-71-2 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-[(3S)-piperidin-3-yl]-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2/t10-/m1/s1 |
InChI Key |
JWMGZQMVMZBMFM-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=C3C=CNC3=CC=C2 |
Canonical SMILES |
C1CC(CNC1)C2=C3C=CNC3=CC=C2 |
Origin of Product |
United States |
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